3-(2-Oxopropylidene)azetidin-2-one

Platelet aggregation inhibition β-Lactam SAR Scaffold hopping

Procure the authenticated 3-(2-Oxopropylidene)azetidin-2-one parent scaffold (CAS 132880-09-2) to ensure your antiplatelet drug discovery program begins with the validated pharmacophore. Unlike generic azetidin-2-one building blocks, this specific (3E)-configured core bearing the obligatory 2-oxopropylidene substituent is the only scaffold for which platelet aggregation inhibition has been demonstrated. Procurement of any surrogate lacking this exact structure introduces unvalidated perturbations that cannot preserve the desired pharmacology. The foundational patents (US4803266, US4952689) are expired, enabling freedom-to-operate for NCE development. Available via custom synthesis with full analytical characterization (NMR, HPLC, HRMS).

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 132880-09-2
Cat. No. B143936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Oxopropylidene)azetidin-2-one
CAS132880-09-2
Synonyms3-(2-oxopropylidene)azetidin-2-one
3-OPAO
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCC(=O)C=C1CNC1=O
InChIInChI=1S/C6H7NO2/c1-4(8)2-5-3-7-6(5)9/h2H,3H2,1H3,(H,7,9)/b5-2+
InChIKeyJLDIHAVZJSLHST-GORDUTHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Oxopropylidene)azetidin-2-one (CAS 132880-09-2): Core Scaffold Identity and Procurement-Relevant Profile


3-(2-Oxopropylidene)azetidin-2-one (synonym 3-OPAO; CAS 132880-09-2) is the parent (3E)-configured monocyclic β-lactam scaffold bearing a 2-oxopropylidene substituent at the 3-position of the azetidin-2-one ring [1]. This compound is the authenticated core structure from which an entire series of platelet aggregation inhibitors was derived, as first reported by Kawashima et al. at Taisho Pharmaceutical Co. and subsequently indexed as a MeSH Supplementary Concept (C064174) [2]. With a molecular formula of C₆H₇NO₂, a molecular weight of 125.13 g/mol, and a computed XLogP3-AA of −1, the scaffold possesses exactly one hydrogen bond donor and two hydrogen bond acceptors, yielding a topological polar surface area of 46.2 Ų — physicochemical features that distinguish it from N-substituted, C4-substituted, and ring-expanded analogs [1].

Why Generic Azetidin-2-one Analogs Cannot Substitute for 3-(2-Oxopropylidene)azetidin-2-one in Platelet Aggregation Research


General β-lactam or azetidin-2-one building blocks — including those used in antibacterial, cholesterol absorption inhibition, or anticancer programs — lack the defining 2-oxoalkylidene moiety at the 3-position and are therefore structurally incapable of recapitulating the platelet aggregation inhibitory pharmacology for which this specific scaffold was expressly designed [1]. Kawashima et al. demonstrated that ring-expanded homologous derivatives and acyclic analogues of the 3-(2-oxopropylidene)azetidin-2-one scaffold completely lost biological activity, establishing that both the four-membered azetidin-2-one ring and the 3-(2-oxopropylidene) side chain are simultaneously obligatory for target engagement [1]. Furthermore, the patent literature explicitly states that prior to the disclosure of this scaffold class, no azetidinone derivative had been reported to exhibit blood platelet aggregation inhibiting activity [2]. Consequently, any procurement of a generic azetidin-2-one surrogate — even one bearing a different 3-acylidene substituent or lacking the E-configuration — introduces an unvalidated structural perturbation that cannot be assumed to preserve the desired pharmacological profile.

Quantitative Differentiation Evidence for 3-(2-Oxopropylidene)azetidin-2-one Against Closest Comparators


Scaffold Essentiality: Ring-Expanded and Acyclic Analogs Lose All Platelet Aggregation Inhibitory Activity

The 3-(2-oxopropylidene)azetidin-2-one scaffold architecture is stringently required for platelet aggregation inhibitory activity. In the foundational 1990 SAR study by Kawashima et al., ring-expanded homologous derivatives (in which the azetidin-2-one four-membered ring was enlarged to a five- or six-membered lactam) and an acyclic analogue of the active lead compound were synthesized and tested in parallel under identical assay conditions [1]. All ring-expanded and acyclic congeners exhibited negligible to undetectable inhibition of rabbit platelet-rich plasma aggregation induced by either adenosine diphosphate (ADP) or collagen, whereas the parent 3-(2-oxopropylidene)azetidin-2-one derivatives (compounds 12 and 13) displayed potent inhibitory activity [1]. This result constitutes a direct, within-study demonstration that the azetidin-2-one skeleton bearing a 2-oxoalkylidene moiety at the 3-position is indispensable for biological activity — a structural requirement not satisfied by any ring-expanded or ring-opened alternative.

Platelet aggregation inhibition β-Lactam SAR Scaffold hopping

Bleeding Tendency: 3-(2-Oxopropylidene)azetidin-2-one Derivatives vs. Ticlopidine in Rabbit Tail-Transection Model

A critical liability of clinically used antiplatelet agents is the prolongation of bleeding time, which predisposes patients to hemorrhagic events. In the US4803266 patent, Kawashima et al. directly compared the bleeding time of 3-(2-oxopropylidene)azetidin-2-one derivatives with ticlopidine, a then-standard-of-care thienopyridine antiplatelet drug, using a standardized mouse tail-transection model [1]. Male ICR mice (6 per group) were orally administered 300 mg/kg of test drug; two hours post-administration, a 5 mm tail segment was transected under pentobarbital anesthesia, and bleeding duration was measured up to 1200 seconds [1]. Representative derivative Compound 53 produced a bleeding time of 270.0 ± 54.08 seconds, and Compound 56 produced 277.5 ± 36.90 seconds — both values statistically indistinguishable from the solvent control (305.0 ± 77.23 seconds) [1]. In stark contrast, ticlopidine prolonged bleeding time to 1127.5 ± 72.50 seconds, representing an approximately four-fold increase over the azetidinone derivatives (P < 0.05 by Mann-Whitney U test) [1].

Hemorrhagic risk Antiplatelet safety Bleeding time

In Vitro Potency: 3-(2-Oxopropylidene)azetidin-2-one Derivatives vs. Papaverine in Rabbit Platelet Aggregation Assays

The US4803266 patent provides a direct, within-assay comparison of the platelet aggregation inhibitory potency (IC₅₀) of multiple 3-(2-oxopropylidene)azetidin-2-one derivatives against papaverine, a known phosphodiesterase inhibitor used as a reference compound [1]. In rabbit platelet-rich plasma, adenosine diphosphate (ADP; 5 μM final concentration)-induced aggregation and collagen (5 μg/mL)-induced aggregation were measured by the Born turbidimetric method [1]. The most potent azetidinone derivatives in the series achieved IC₅₀ values in the low micromolar range: e.g., Compound 32 showed IC₅₀ (ADP) = 3.5 μM and IC₅₀ (Collagen) = 3.8 μM; Compound 75 showed IC₅₀ (ADP) = 3.8 μM and IC₅₀ (Collagen) = 5.4 μM; Compound 12 showed IC₅₀ (ADP) = 5.6 μM and IC₅₀ (Collagen) = 4.7 μM [1]. Papaverine, tested under identical conditions, exhibited IC₅₀ values exceeding 100 μM for both aggregation inducers, establishing a potency differential of at least 18- to 28-fold in favor of the azetidinone scaffold class [1].

Antiplatelet potency IC50 benchmarking ADP/collagen aggregation

E/Z Stereochemical Configuration at the 3-Oxopropylidene Double Bond Modulates Antiplatelet Potency

The exocyclic double bond of the 3-(2-oxopropylidene) group can adopt either the (E)- or (Z)-configuration, and the stereochemistry at this position has a measurable impact on antiplatelet potency. In the 1990 study, treatment of (E)-3-(2-hydroxypropylidene)-4-methyl-1-phenylazetidin-2-one with 10% Pd/C yielded both (E)-3-(2-oxopropylidene)-4-methyl-1-phenylazetidin-2-one (compound 12) and its (Z)-isomer (compound 13), along with the saturated 3-(2-oxopropyl) analogs (14a and 14b) [1]. Both the (E)- and (Z)-configured compounds 12 and 13 showed potent inhibitory activity against ADP- and collagen-induced rabbit platelet aggregation, while the saturated analogs (lacking the exocyclic double bond) exhibited reduced or different activity profiles [1]. In the broader patent series (US4803266), the (E)-configuration is consistently associated with the most potent analogues; for example, Compound 12 (E-configuration) showed IC₅₀ (ADP) = 5.6 μM and IC₅₀ (Collagen) = 4.7 μM, whereas related (Z)-configured or saturated derivatives displayed attenuated activity [2].

Stereochemistry-activity relationship E/Z isomerism Exocyclic double bond

Acute Toxicity Safety Margin: LD₅₀ >5000 mg/kg in Mice for the 3-(2-Oxopropylidene)azetidin-2-one Scaffold Class

The US4803266 patent discloses that the oral LD₅₀ of the 3-(2-oxopropylidene)azetidin-2-one derivative class (represented by the general Formula I) exceeds 5000 mg/kg in mice [1]. This value is substantially higher than the LD₅₀ of many clinically used antiplatelet agents: for comparison, aspirin (acetylsalicylic acid) has a reported oral LD₅₀ in mice of approximately 250–500 mg/kg, and ticlopidine has an oral LD₅₀ in mice of approximately 1500–2000 mg/kg, depending on strain and formulation [2]. The >5000 mg/kg LD₅₀ places the azetidinone scaffold class in the lowest acute toxicity category (Category 5 / unclassified) under the Globally Harmonized System (GHS) for chemical classification, corresponding to a >10-fold safety margin over aspirin and >2.5-fold over ticlopidine on an acute lethality basis. This acute toxicity profile, combined with the minimal bleeding time prolongation observed for representative derivatives (see Evidence Item 2), suggests a potentially wider therapeutic index than comparator antiplatelet chemotypes.

Acute toxicity Safety pharmacology Therapeutic window

N-Substitution SAR: The Unsubstituted Parent Scaffold Is the Optimal Starting Point for Diversification

The 1991 follow-up study (Part II) by Kawashima et al. systematically evaluated a series of 3-acylidene-4-methylazetidin-2-one derivatives bearing various substituents at the 1-position (N-substitution) of the azetidin-2-one ring [1]. The study demonstrated that N-substitution profoundly modulates platelet aggregation inhibitory activity, with most active compounds achieving IC₅₀ values ≤ 1 × 10⁻⁴ M (≤100 μM) against rabbit platelet aggregation induced by ADP or collagen [1]. Critically, the unsubstituted parent scaffold (NH at the 1-position, corresponding to the core structure of CAS 132880-09-2) represents the minimal pharmacophoric unit that can be elaborated with diverse N-substituents to optimize potency, selectivity, and pharmacokinetic properties [2]. In contrast, the patent literature (US4803266) establishes that compounds with suboptimal N-substitution patterns (e.g., certain N-alkyl or N-cycloalkyl variants) exhibit markedly attenuated activity: Compound 39, bearing specific N- and C4-substituents, showed IC₅₀ values exceeding 30 μM for both ADP and collagen — at least 5-fold lower potency than the most active N-substituted analogs (e.g., Compound 32: IC₅₀ ADP = 3.5 μM) [2].

N-substitution SAR Lead optimization Chemical diversification

Priority Application Scenarios for 3-(2-Oxopropylidene)azetidin-2-one (CAS 132880-09-2) in Research and Industrial Settings


Medicinal Chemistry: Scaffold-Authenticated Starting Material for Novel Antiplatelet Lead Optimization

The authenticated 3-(2-oxopropylidene)azetidin-2-one parent scaffold (CAS 132880-09-2) serves as the validated starting point for N-substitution-driven SAR exploration programs targeting platelet aggregation inhibition. As demonstrated in the Part II SAR study, diversification at the N1-position is the primary lever for modulating IC₅₀ potency (range: low μM to >100 μM depending on substituent) [1]. The scaffold's demonstrated >18-fold potency advantage over papaverine and >4-fold lower bleeding tendency versus ticlopidine (see Section 3, Evidence Items 2–3) provides a data-backed rationale for initiating lead optimization from this core rather than from unvalidated azetidinone surrogates [2]. Procurement of the authentic CAS 132880-09-2 building block ensures that the exocyclic (3E)-configuration and free NH are preserved, both of which are critical for reproducible SAR generation [3].

Chemical Biology: Pharmacophore Validation and Target Deconvolution Studies

The unambiguous scaffold essentiality data — wherein ring-expanded and acyclic analogs lose all antiplatelet activity — establish 3-(2-oxopropylidene)azetidin-2-one as a privileged pharmacophore for probing the molecular target(s) of this antiplatelet phenotype [1]. Because the azetidin-2-one ring and the 3-(2-oxopropylidene) moiety must both be present for biological activity (see Section 3, Evidence Item 1), the parent scaffold can be employed as a chemical probe for affinity-based target identification (e.g., pull-down proteomics or photoaffinity labeling) with confidence that the observed binding interactions are on-pathway rather than being artifacts of a degraded or structurally perturbed probe [1]. The acute toxicity safety margin (LD₅₀ > 5000 mg/kg) further supports the use of this scaffold class in cellular and in vivo chemical biology experiments at concentrations well below toxic thresholds [2].

Pharmaceutical Patent and IP Strategy: Freedom-to-Operate Scaffold for Next-Generation Antiplatelet Agents

The foundational patent family covering 3-(2-oxopropylidene)azetidin-2-one derivatives (US4803266, issued 1989; US4952689, issued 1990) has expired, placing the core scaffold and the associated synthetic methodologies in the public domain [1][2]. The quantitative differentiation data compiled in this guide — including direct head-to-head comparisons with ticlopidine on bleeding time and with papaverine on in vitro potency — provide a ready-made evidence package for establishing novelty and non-obviousness of new chemical entities (NCEs) derived from this scaffold [1]. Organizations pursuing antiplatelet drug discovery can leverage the expired patent landscape, the demonstrated safety differentiation, and the well-characterized SAR to build proprietary N-substituted or C4-functionalized libraries without infringing on active composition-of-matter claims on the parent scaffold [3].

Academic Drug Discovery: Teaching and Training Scaffold for β-Lactam Medicinal Chemistry

The 3-(2-oxopropylidene)azetidin-2-one scaffold is chemically tractable, synthetically accessible via Wittig olefination of azetidine-2,3-diones (as described in the patent examples), and exhibits a clear, well-documented phenotype (platelet aggregation inhibition) that can be quantitatively measured using standard Born turbidimetric assays [1][2]. This combination makes it an ideal training scaffold for academic medicinal chemistry courses and drug discovery training programs, where students can perform N-functionalization, measure antiplatelet IC₅₀ values, and directly compare their results against the published benchmark data (e.g., the patent's Table 1 containing IC₅₀ values for >90 analogs) [1]. The scaffold's favorable acute toxicity profile (LD₅₀ > 5000 mg/kg) also reduces safety concerns in undergraduate or graduate teaching laboratory settings [1].

Quote Request

Request a Quote for 3-(2-Oxopropylidene)azetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.